molecular formula C4H2F6 B3050403 1,1-difluoroethene;1,1,2,2-tetrafluoroethene CAS No. 25684-76-8

1,1-difluoroethene;1,1,2,2-tetrafluoroethene

Cat. No.: B3050403
CAS No.: 25684-76-8
M. Wt: 164.05 g/mol
InChI Key: MHWAJHABMBTNHS-UHFFFAOYSA-N
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Description

1,1-Difluoroethene: and 1,1,2,2-tetrafluoroethene are organofluorine compounds with significant industrial and scientific applications.

Preparation Methods

1,1-Difluoroethene: is typically synthesized through the dehydrofluorination of 1,1,1,2-tetrafluoroethane. This reaction is carried out in the presence of a strong base such as potassium hydroxide at elevated temperatures . Industrial production often involves the use of specialized reactors to ensure high yield and purity.

1,1,2,2-Tetrafluoroethene: is produced by the pyrolysis of chlorodifluoromethane at high temperatures. This process involves heating chlorodifluoromethane to around 600-700°C, resulting in the elimination of hydrogen chloride and the formation of tetrafluoroethylene . The reaction is typically conducted in the presence of a catalyst to enhance efficiency and selectivity.

Scientific Research Applications

Mechanism of Action

1,1-Difluoroethene: exerts its effects primarily through polymerization, where the double bond in the molecule opens up to form long chains of PVDF. This process is initiated by free radicals generated from initiators such as peroxides .

1,1,2,2-Tetrafluoroethene: polymerizes through a similar mechanism, where the double bonds in the monomer units open up to form PTFE. The polymerization is typically initiated by high temperatures and pressures, often in the presence of a catalyst .

Comparison with Similar Compounds

1,1-Difluoroethene: can be compared to other fluoroethenes such as:

    1,1,1-Trifluoroethene: Similar in structure but with different reactivity and polymerization properties.

    1,1,2-Trifluoroethene: Another isomer with distinct chemical properties and applications.

1,1,2,2-Tetrafluoroethene: is unique compared to:

These comparisons highlight the unique properties and applications of 1,1-difluoroethene and 1,1,2,2-tetrafluoroethene in various fields.

Properties

IUPAC Name

1,1-difluoroethene;1,1,2,2-tetrafluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWAJHABMBTNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(F)F.C(=C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25684-76-8
Details Compound: Tetrafluoroethylene-vinylidene fluoride copolymer
Record name Tetrafluoroethylene-vinylidene fluoride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25684-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

164.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25684-76-8
Record name Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025684768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-difluoroethene;1,1,2,2-tetrafluoroethene
Reactant of Route 2
1,1-difluoroethene;1,1,2,2-tetrafluoroethene

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